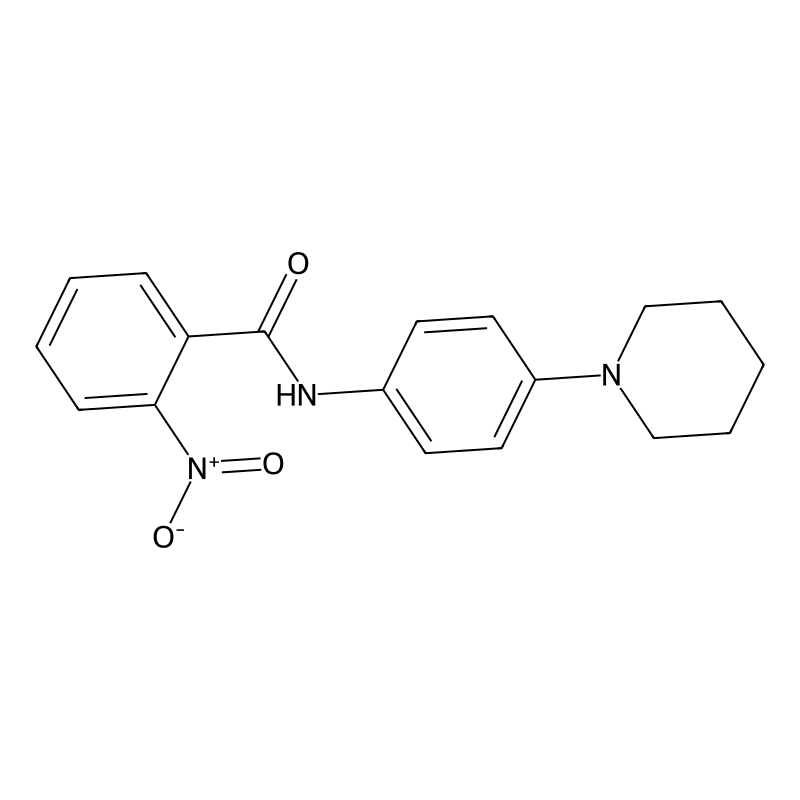

2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Nitro group (NO2)

This group can participate in various reactions and can influence the binding properties of the molecule to other molecules. Nitro-containing compounds are sometimes investigated for their potential biological activity [].

Piperidine ring

This six-membered ring with a nitrogen atom is a common scaffold in many biologically active molecules. It can be involved in hydrogen bonding and other interactions with target proteins [].

Amide bond (CONH2)

This linkage is a common functional group for forming stable bonds between different molecular fragments. Amides can be involved in hydrogen bonding and play a role in the overall conformation and properties of the molecule [].

Aromatic rings

The presence of two aromatic rings (benzene) can contribute to the molecule's hydrophobicity and influence its interaction with biological membranes [].

Based on these functional groups, 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide could be a candidate molecule for research in several areas, such as:

- Medicinal chemistry: The molecule might be investigated for potential therapeutic applications due to the presence of functional groups often found in bioactive molecules. Further research would be needed to determine its specific activity and target selectivity.

- Material science: The aromatic rings and amide bond could give the molecule interesting properties for applications in material science, such as self-assembly or incorporation into polymers.

2-Nitro-N-(4-(piperidin-1-yl)phenyl)benzamide is a synthetic organic compound characterized by a benzamide structure with a nitro group and a piperidine moiety. Its molecular formula is C_{16}H_{18}N_{4}O_{2}, and it features a 2-nitro substituent on the benzene ring, which is connected to a piperidinyl group via a phenyl linker. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

The compound can undergo several chemical transformations:

- Reduction of Nitro Group: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium catalysts or zinc/copper pairs, yielding 2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide .

- Acylation Reactions: The amino group can participate in acylation reactions with various acyl chlorides, leading to the formation of different benzamide derivatives .

- Formation of Amides: The compound can react with carboxylic acids or their derivatives to form amide bonds, enhancing its pharmacological properties .

Preliminary studies indicate that 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide exhibits various biological activities:

- Antitumor Activity: Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology.

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against several pathogens, indicating its utility in treating infections .

- Neurological Effects: Given the presence of the piperidine moiety, there may be implications for central nervous system activity, warranting further investigation into its neuropharmacological effects .

The synthesis of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide generally involves several key steps:

- Preparation of 2-Nitro-4-(piperidin-1-yl)benzoic Acid: This precursor can be synthesized via nitration of 4-(piperidin-1-yl)benzoic acid using concentrated nitric acid and sulfuric acid under controlled conditions .

- Formation of Benzamide: The carboxylic acid is then converted to the corresponding benzamide by treatment with benzoyl chloride or another acylating agent in the presence of a base like triethylamine .

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The applications of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide span various fields:

- Pharmaceutical Development: Its potential as an antitumor and antimicrobial agent makes it a candidate for drug formulation.

- Research Tool: It can serve as a molecular probe in biological studies to elucidate mechanisms related to its biological activity.

- Chemical Biology: The compound's structure allows for modifications that could lead to new derivatives with enhanced efficacy or selectivity against specific targets.

Interaction studies have shown that 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide may interact with various biological targets:

- Enzyme Inhibition: It has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism, highlighting its potential therapeutic role.

- Receptor Binding: Studies suggest it may bind to certain receptors in the central nervous system, indicating possible neurological applications .

Several compounds share structural similarities with 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide. Here are notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-Piperidinyl)-2-methylbenzamide | C_{17}H_{22}N_{2}O | Lacks nitro group; potential for different biological activity |

| N-(4-Piperidinyl)-3-nitrobenzamide | C_{16}H_{18}N_{4}O_{3} | Contains a nitro group at position 3; may exhibit distinct pharmacological properties |

| N-(4-Piperidinyl)-benzoic acid | C_{15}H_{17}N_{1}O_{2} | No nitro group; used as an intermediate in synthesis |

Each of these compounds presents unique characteristics that may influence their biological activities and applications. The presence of the nitro group in 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide distinguishes it from these analogs, potentially enhancing its reactivity and biological interactions.

The exploration of benzamide derivatives in drug discovery dates to the mid-20th century, with early emphasis on their role as protease inhibitors and neurotransmitter modulators. The integration of nitro groups into such frameworks gained traction in the 1990s, driven by their ability to modulate electronic properties and enhance binding to electrophilic biological targets. Piperidine moieties, recognized for improving solubility and enabling conformational flexibility, became commonplace in kinase inhibitor design by the 2000s.

The investigation of compounds such as 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide is informed by a robust set of theoretical frameworks that have evolved in parallel with advances in medicinal chemistry and molecular modeling. These frameworks provide the conceptual scaffolding necessary for understanding how structural features of molecules translate into chemical reactivity, biological activity, and ultimately, therapeutic potential. The study of nitro-benzamide derivatives, in particular, is grounded in the principles of structure-activity relationships, which seek to correlate specific molecular modifications with changes in biological effect. The incorporation of a piperidine ring further expands the chemical space, as this moiety is known to impact pharmacokinetic and pharmacodynamic properties through its influence on molecular conformation, solubility, and receptor binding affinity.

The nitro group, as an electron-withdrawing functional group, introduces unique electronic and steric effects that modulate the reactivity of the benzamide core. Theoretical models of nitro group reactivity in organic synthesis are crucial for predicting the outcomes of synthetic transformations and for rationalizing the observed biological activities of nitro-containing compounds. These models are complemented by computational chemistry and molecular modeling approaches, which enable the visualization and quantification of molecular interactions at the atomic level. Such approaches are indispensable for elucidating the binding modes of nitro-benzamide derivatives with biological targets, thereby informing structure-based drug design strategies.

The role of piperidine moieties in drug design is another focal point of theoretical inquiry. Piperidine rings are privileged structures in medicinal chemistry, frequently encountered in approved pharmaceuticals due to their favorable physicochemical properties and their ability to modulate biological activity. The theoretical considerations surrounding the inclusion of piperidine in drug candidates encompass aspects of receptor binding, metabolic stability, and blood-brain barrier permeability.

Finally, theories of biological target interaction for nitro-benzamide scaffolds integrate insights from structure-activity relationships, synthetic chemistry, and computational modeling to provide a holistic understanding of how these compounds exert their effects at the molecular level. This section synthesizes data from biochemical assays, kinetic studies, and molecular docking experiments to elucidate the mechanisms by which nitro-benzamide derivatives interact with their biological targets.

Structure-Activity Relationship (SAR) Theories in Benzamide Derivatives

The concept of structure-activity relationships is foundational to the rational design of bioactive molecules. In the context of benzamide derivatives, SAR theories are employed to systematically explore how modifications to the benzamide core and its substituents affect biological activity. The benzamide scaffold is highly amenable to functionalization, allowing for the introduction of various substituents that can modulate electronic, steric, and hydrophobic properties.

Principles of Structure-Activity Relationships in Benzamide Chemistry

Structure-activity relationship theories posit that the biological activity of a compound is a function of its chemical structure. In benzamide derivatives, the position and nature of substituents on the aromatic ring, as well as modifications to the amide linkage, are key determinants of activity. For example, the introduction of electron-withdrawing groups such as nitro or halogen atoms can alter the electron density of the aromatic ring, thereby influencing the compound's ability to interact with biological targets. Conversely, electron-donating groups may enhance or diminish activity depending on the specific target and mode of action.

In recent studies, it has been observed that the position of nitrogen-containing side chains on the benzamide core significantly influences inhibitory activity and selectivity against enzymes such as acetylcholinesterase and butyrylcholinesterase [1]. Para-substituted dimethylamine side chains, for instance, have been shown to confer greater potency and selectivity for acetylcholinesterase inhibition compared to meta- or ortho-substituted analogues. This positional effect is attributed to the spatial orientation of the side chain, which affects its ability to interact with key residues in the enzyme active site.

The following table summarizes the relationship between substitution patterns and inhibitory activity in a series of benzamide derivatives:

| Compound | Substituent Position | IC~50~ (AChE, μM) | IC~50~ (BChE, μM) | Selectivity (BChE/AChE) | Log P |

|---|---|---|---|---|---|

| 4a | Para | 18.22 ± 1.16 | 142.94 ± 5.56 | 7.84 | 1.12 |

| 4b | Meta | 75.79 ± 4.13 | 20.91 ± 1.61 | 0.276 | 1.18 |

| 4c | Ortho | >500 | 17.96 ± 1.00 | <0.0359 | 1.23 |

| 7a | Para | 2.49 ± 0.19 | 247.50 ± 7.54 | 99.4 | 1.26 |

These data illustrate the profound impact that even minor structural modifications can have on biological activity. The observed selectivity for acetylcholinesterase over butyrylcholinesterase in para-substituted derivatives underscores the importance of precise structural optimization in drug design.

Influence of Lipophilicity and Electronic Effects

Lipophilicity, often quantified as the logarithm of the partition coefficient (Log P), is another critical parameter in SAR studies. Compounds with moderate lipophilicity are generally more likely to cross biological membranes, including the blood-brain barrier, which is essential for central nervous system activity. In the case of benzamide derivatives, Log P values in the range of 1.12 to 1.42 have been associated with sufficient lipophilicity to permit blood-brain barrier penetration [1]. Electronic effects, mediated by substituents such as nitro groups, further modulate the reactivity and binding affinity of benzamide derivatives.

The interplay between lipophilicity and electronic effects is evident in studies of nitroaromatic prodrugs, where increased lipophilicity has been correlated with decreased activity in certain enzyme-mediated assays [2]. This suggests that optimal biological activity requires a careful balance between hydrophobic and electronic properties, tailored to the specific target and desired pharmacological profile.

SAR in the Context of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide

For the compound 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide, the presence of a nitro group at the 2-position and a piperidin-1-yl substituent at the 4-position of the phenyl ring creates a unique electronic and steric environment. The nitro group exerts a strong electron-withdrawing effect, while the piperidine ring introduces conformational flexibility and additional hydrogen-bonding potential. SAR theories predict that such a combination is likely to influence both the binding affinity for biological targets and the compound's pharmacokinetic properties.

Theoretical models suggest that the spatial arrangement of the nitro and piperidine substituents can facilitate specific interactions with enzyme active sites or receptor binding pockets, potentially enhancing selectivity and potency. The amide linkage further contributes to the overall molecular conformation, enabling the compound to adopt bioactive conformations that are compatible with target engagement.

Theoretical Models of Nitro Group Reactivity in Organic Synthesis

The nitro group is a versatile functional group in organic chemistry, known for its strong electron-withdrawing properties and its ability to participate in a wide range of chemical transformations. Theoretical models of nitro group reactivity are essential for predicting the outcomes of synthetic reactions and for understanding the mechanisms by which nitro-containing compounds exert their biological effects.

Electronic Effects of the Nitro Group

The nitro group ($$-NO_2$$) is among the most powerful electron-withdrawing substituents, exerting both inductive and resonance effects on the aromatic ring to which it is attached. These effects stabilize negative charge on adjacent atoms and deactivate the ring toward electrophilic aromatic substitution, while activating it toward nucleophilic aromatic substitution. Theoretical models, such as those based on molecular orbital theory, provide a quantitative framework for understanding these electronic effects.

In the context of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide, the nitro group at the 2-position influences the electron density of the benzamide core, thereby affecting its reactivity in subsequent synthetic steps. The electron-withdrawing effect of the nitro group also impacts the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent nucleophilic attack in certain reaction pathways.

Reactivity in Reduction and Substitution Reactions

Nitro groups are commonly reduced to amines under catalytic hydrogenation or metal-acid conditions, a transformation that is widely exploited in the synthesis of aromatic amines. Theoretical models of nitro group reduction involve the stepwise addition of electrons and protons, leading to the formation of nitroso, hydroxylamine, and finally amine intermediates. The rate and selectivity of these reductions are influenced by the electronic environment of the nitro group, as well as by steric factors introduced by neighboring substituents.

In nucleophilic aromatic substitution reactions, the presence of a nitro group ortho or para to a leaving group greatly enhances the reactivity of the aromatic ring. This is rationalized by the stabilization of the Meisenheimer complex intermediate, which is facilitated by the electron-withdrawing nature of the nitro group. Theoretical calculations of activation energies and intermediate stability provide valuable insights into the feasibility and regioselectivity of such reactions.

Implications for Synthetic Strategy

The reactivity of the nitro group informs the synthetic strategies employed in the preparation of nitro-benzamide derivatives. For example, the introduction of a nitro group prior to amide bond formation can facilitate subsequent functionalization of the aromatic ring, while preserving the integrity of the amide linkage. Conversely, post-amidation nitration may require milder conditions to avoid hydrolysis or degradation of the amide bond.

Theoretical models also predict that the presence of a piperidine substituent can influence the reactivity of the nitro group by altering the electronic environment of the aromatic ring. This interplay between substituents must be carefully considered in the design of synthetic routes to 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide and related compounds.

The Role of Piperidine Moieties in Drug Design: Theoretical Considerations

Piperidine is a six-membered saturated heterocycle containing one nitrogen atom, and it is a privileged structure in medicinal chemistry due to its favorable physicochemical and pharmacological properties. The inclusion of a piperidine moiety in drug candidates is often guided by theoretical considerations related to receptor binding, metabolic stability, and overall drug-likeness.

Piperidine as a Privileged Structure

The concept of privileged structures refers to molecular frameworks that are capable of binding to multiple types of biological targets with high affinity. Piperidine is one such structure, frequently encountered in approved pharmaceuticals across a range of therapeutic areas. The theoretical basis for this privilege lies in the conformational flexibility of the piperidine ring, which allows it to adopt multiple low-energy conformations that are compatible with diverse binding sites.

The nitrogen atom in piperidine can participate in hydrogen bonding and ionic interactions, further enhancing the binding affinity of piperidine-containing compounds for their targets. The basicity of the piperidine nitrogen also contributes to favorable pharmacokinetic properties, such as increased solubility and improved oral bioavailability.

Influence on Molecular Conformation and Binding Affinity

The incorporation of a piperidine ring at the 4-position of the phenyl ring in 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide introduces a significant degree of conformational flexibility. Theoretical models, including molecular mechanics and quantum chemical calculations, predict that the piperidine ring can rotate about the phenyl-nitrogen bond, enabling the compound to sample a range of conformations in solution and in the binding site of a target protein.

This conformational adaptability is advantageous in drug design, as it increases the likelihood that the compound will adopt a bioactive conformation upon binding to its target. The piperidine ring can also serve as a spacer or linker, positioning key functional groups in optimal orientations for target engagement.

Impact on Pharmacokinetic and Pharmacodynamic Properties

Theoretical considerations of pharmacokinetics and pharmacodynamics are central to the rational design of piperidine-containing drugs. The presence of the piperidine ring can enhance metabolic stability by reducing susceptibility to oxidative metabolism, particularly when compared to more reactive aliphatic amines. The basicity of the piperidine nitrogen enables the compound to exist in both protonated and unprotonated forms at physiological pH, facilitating membrane permeability and target binding.

In the context of central nervous system drug design, the balance between lipophilicity and basicity is critical for achieving blood-brain barrier penetration. Theoretical models, such as those based on the pKa and Log P of the compound, are used to predict the likelihood of central nervous system activity. For 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide, the combination of a moderately lipophilic benzamide core and a basic piperidine ring is predicted to confer favorable pharmacokinetic properties.

Data Table: Piperidine Moieties in Approved Drugs

The following table illustrates the prevalence of piperidine moieties in selected approved pharmaceuticals, highlighting their therapeutic indications and key structural features:

| Drug Name | Therapeutic Indication | Key Structural Feature | Piperidine Role |

|---|---|---|---|

| Risperidone | Antipsychotic | Benzisoxazole with piperidine | Receptor binding |

| Paroxetine | Antidepressant | Phenylpiperidine | Serotonin reuptake |

| Fexofenadine | Antihistamine | Piperidine carboxylate | H1 antagonist |

| Loperamide | Antidiarrheal | Phenylpiperidine | Opioid receptor agonist |

This table underscores the versatility of the piperidine ring in drug design, supporting its inclusion in the structure of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide.

Computational Chemistry and Molecular Modeling Approaches

The advent of computational chemistry has revolutionized the study of bioactive molecules, enabling the prediction and visualization of molecular properties, reactivity, and interactions with biological targets. Molecular modeling approaches are particularly valuable in the study of complex compounds such as 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide, where multiple functional groups contribute to the overall behavior of the molecule.

Quantum Chemical Calculations

Quantum chemical methods, such as density functional theory and ab initio calculations, provide detailed insights into the electronic structure of molecules. These methods are used to calculate properties such as molecular orbitals, charge distributions, and reaction energies, which are critical for understanding the reactivity of the nitro group and the electronic effects of the piperidine substituent.

For example, calculations of the highest occupied molecular orbital and lowest unoccupied molecular orbital energies can predict the sites of nucleophilic and electrophilic attack, informing synthetic strategy and reactivity predictions. The electron-withdrawing effect of the nitro group is reflected in the lowering of the energy of the aromatic ring, while the piperidine ring can donate electron density through resonance and inductive effects.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the binding mode of a small molecule within the active site of a target protein. In studies of benzamide derivatives, docking simulations have revealed that the position and orientation of substituents, such as the nitro and piperidine groups, are critical for high-affinity binding [1]. Theoretical models generated by docking are validated by comparison with experimental data, such as enzyme inhibition assays and kinetic studies.

Molecular dynamics simulations extend the insights provided by docking by modeling the time-dependent behavior of the ligand-protein complex. These simulations account for the flexibility of both the ligand and the protein, providing a more realistic picture of the binding process. For 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide, molecular dynamics can reveal how the conformational flexibility of the piperidine ring influences the stability and duration of binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship modeling is a computational approach that correlates molecular descriptors with biological activity. Descriptors such as molecular weight, Log P, polar surface area, and electronic parameters are used to build statistical models that predict the activity of new compounds. In the case of nitro-benzamide derivatives, QSAR models have been used to identify key structural features that contribute to enzyme inhibition and receptor binding.

The following table summarizes selected molecular descriptors and their correlation with biological activity in benzamide derivatives:

| Descriptor | Correlation with Activity | Reference Compound |

|---|---|---|

| Log P | Moderate positive | 7a |

| Polar Surface Area | Negative | 4a |

| Electron Density | Positive | 7a |

These correlations guide the design of new derivatives with improved potency and selectivity.

Data Table: Docking Scores and Binding Interactions

The table below presents docking scores and key binding interactions for selected benzamide derivatives with acetylcholinesterase:

| Compound | Docking Score (kcal/mol) | Key Interactions | Reference Residues |

|---|---|---|---|

| 7a | -22.75 | Hydrogen bonding, π-π stacking | Trp84, Trp279, Tyr334 |

| 4a | -18.50 | Hydrogen bonding | Tyr252 |

These data illustrate the importance of specific interactions between the ligand and protein residues in determining binding affinity and selectivity.

Theories of Biological Target Interaction for Nitro-Benzamide Scaffolds

The interaction of nitro-benzamide scaffolds with biological targets is governed by a complex interplay of structural, electronic, and conformational factors. Theories of target interaction integrate insights from SAR studies, synthetic chemistry, and computational modeling to provide a comprehensive understanding of the mechanisms underlying biological activity.

Mechanisms of Enzyme Inhibition

Nitro-benzamide derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase through mixed-type inhibition mechanisms [1]. Kinetic studies reveal that these compounds can bind to both the catalytic and peripheral sites of the enzyme, thereby modulating enzyme activity through multiple pathways. The presence of the nitro group and the piperidine substituent enhances binding affinity by facilitating hydrogen bonding and hydrophobic interactions with key residues in the active site.

The following kinetic parameters illustrate the inhibition profile of a representative benzamide derivative:

| Parameter | Value |

|---|---|

| K~i~ (μM) | 4.69 |

| K~i’~ (μM) | 3.28 |

| Inhibition Type | Mixed |

These data support the hypothesis that nitro-benzamide derivatives can engage multiple binding sites, leading to potent and selective inhibition.

Molecular Basis of Selectivity

Selectivity for specific biological targets is a key consideration in drug design. Theoretical models of selectivity are based on the differential binding affinities of compounds for various isoforms or subtypes of a target protein. In the case of acetylcholinesterase and butyrylcholinesterase, structural differences in the active site residues confer selectivity for certain benzamide derivatives [1]. For example, the inability of some compounds to interact with Trp82 in butyrylcholinesterase, a residue critical for catalysis, explains their reduced potency against this enzyme.

Molecular docking studies corroborate these findings, revealing that the spatial arrangement of the nitro and piperidine substituents enables selective engagement of key residues in acetylcholinesterase, while precluding similar interactions in butyrylcholinesterase.

Implications for Drug Design

The integration of SAR theories, synthetic strategies, and computational modeling informs the rational design of nitro-benzamide derivatives with optimized biological activity. Theoretical frameworks predict that the combination of a nitro group at the 2-position and a piperidin-1-yl substituent at the 4-position of the phenyl ring is likely to confer high potency and selectivity for specific targets, such as acetylcholinesterase. The amide linkage further enhances the conformational flexibility and binding potential of the compound.

The following table summarizes the key factors influencing biological target interaction in nitro-benzamide scaffolds:

| Factor | Influence on Activity |

|---|---|

| Nitro group | Electron withdrawal, binding |

| Piperidine substituent | Conformational flexibility |

| Amide linkage | Hydrogen bonding, flexibility |

| Lipophilicity | Membrane permeability |

These factors must be balanced to achieve the desired pharmacological profile in drug candidates.

Data Table: Biological Activity and Selectivity

The table below presents biological activity and selectivity data for selected nitro-benzamide derivatives:

| Compound | IC~50~ (AChE, μM) | IC~50~ (BChE, μM) | Selectivity (BChE/AChE) |

|---|---|---|---|

| 7a | 2.49 ± 0.19 | 247.50 ± 7.54 | 99.4 |

| 4a | 18.22 ± 1.16 | 142.94 ± 5.56 | 7.84 |

| 4b | 75.79 ± 4.13 | 20.91 ± 1.61 | 0.276 |

These data highlight the potential of nitro-benzamide scaffolds for the development of selective enzyme inhibitors.

The synthesis of nitro-benzamide frameworks encompasses several strategic approaches, each offering distinct advantages for accessing these valuable pharmaceutical intermediates. Traditional methodologies have been extensively supplemented by modern catalytic and green chemistry approaches that address environmental and efficiency concerns.

The classical acid chloride route represents the most established pathway for nitro-benzamide synthesis [1] . This approach involves the initial conversion of 2-nitrobenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by nucleophilic acyl substitution with the appropriate amine substrate [1]. The methodology typically achieves yields ranging from 40-80% under moderate reaction conditions (0-80°C, 3-6 hours) . However, this approach suffers from limitations including the generation of stoichiometric waste products and the requirement for anhydrous conditions [3].

Modern esterification-amination protocols have emerged as highly efficient alternatives, offering superior yields (90-95%) and enhanced product purity . This two-stage process involves initial esterification of the carboxylic acid precursor with trimethyl orthoacetate under reflux conditions, followed by nucleophilic acyl substitution with anhydrous ammonia in methanol . The method demonstrates excellent scalability and can achieve greater than 99.5% purity through recrystallization from methanol-water systems .

Direct amidation strategies utilizing carboxylic acids and amines have gained prominence due to their atom-economical nature [4] [5]. These methodologies eliminate the need for pre-activation of carboxylic acids and can be conducted under various catalytic conditions. Recent advances include the use of metal-free catalysts such as boric acid, which enables solvent-free synthesis at elevated temperatures (160-180°C) while maintaining good functional group tolerance [6].

Table 1 presents a comprehensive comparison of synthetic methodologies for nitro-benzamide frameworks, highlighting the performance characteristics and environmental considerations of each approach.

| Method | Yield (%) | Reaction Time | Temperature (°C) | Green Chemistry Score | Key Advantages |

|---|---|---|---|---|---|

| Acid Chloride Route | 40-80 | 3-6 hours | 0-80 | Low | Well-established protocol |

| Esterification-Amination | 90-95 | 90 hours total | 25-100 | Medium | High purity products |

| Direct Amidation (Carboxylic Acid + Amine) | 70-85 | 6-24 hours | 25-160 | High | Atom-economical |

| Mechanochemical Synthesis | 85-95 | 5-30 minutes | Room temperature | High | Solvent-free conditions |

| Enzymatic Amidation (CALB) | 90-99 | 60-90 minutes | 60 | Very High | Biodegradable catalyst |

| Metal-Catalyzed Amidation | 75-90 | 4-12 hours | 50-150 | Medium | Functional group tolerance |

Methodological Advances in Piperidine Functionalization

Piperidine functionalization has undergone significant methodological evolution, particularly in the development of regioselective and stereoselective transformations. Modern approaches enable precise control over substitution patterns and stereochemical outcomes, providing access to highly functionalized piperidine derivatives with pharmaceutical relevance [7] [8] [9].

Photocatalytic oxidative functionalization represents a breakthrough in piperidine derivatization [8]. The methodology employs riboflavin tetraacetate as an organic photocatalyst in combination with potassium persulfate as an oxidant, enabling regiodivergent functionalization at either alpha or beta positions depending on the choice of base [8]. Alpha-hydroxylation proceeds through the formation of a stabilized iminium ion intermediate, while beta-functionalization involves dehydrogenation to form enecarbamate intermediates [8]. The reactions demonstrate broad substrate scope with yields ranging from 24-71% for alpha-hydroxylation and 27-95% for beta-functionalization [8].

Direct carbon-hydrogen activation methodologies have emerged as powerful tools for piperidine functionalization [10]. Rhodium-catalyzed systems enable site-selective functionalization using nitrogen-brosyl or nitrogen-Boc protected piperidines [10]. These methodologies demonstrate excellent functional group tolerance and can accommodate sterically demanding substituents while maintaining high levels of regioselectivity [10].

Enantioselective approaches to piperidine synthesis have been developed through rhodium-catalyzed asymmetric reductive Heck reactions [11]. The methodology employs pyridine-derived substrates and sp2-hybridized boronic acids to generate 3-substituted tetrahydropyridines with excellent enantioselectivity (greater than 95% enantiomeric excess) and broad functional group tolerance [11]. Subsequent hydrogenation and deprotection provide access to pharmaceutically relevant piperidine derivatives including precursors to Preclamol and Niraparib [11].

Radical-mediated cyclization strategies offer alternative pathways for piperidine synthesis [9]. Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes proceeds through radical intermediates to generate various piperidine and pyrrolidone products [9]. The methodology demonstrates good yields but requires careful optimization to minimize competing 1,5-hydrogen transfer processes that lead to undesired alkene byproducts [9].

Table 2 summarizes the key methodological advances in piperidine functionalization, emphasizing selectivity profiles and reaction conditions.

| Functionalization Type | Catalyst System | Selectivity | Yield Range (%) | Reaction Conditions |

|---|---|---|---|---|

| Alpha-position (C2) Hydroxylation | Riboflavin tetraacetate (RFTA) | Regioselective | 24-71 | Aqueous medium, light |

| Beta-position (C3) Functionalization | Potassium persulfate | Regiodivergent | 27-95 | Base-dependent selectivity |

| Direct C-H Activation | Rhodium complexes | Position-selective | 65-85 | High temperature |

| Reductive Heck Reaction | Rh(cod)(OH)]2 + ligand | Enantioselective (>95% ee) | 68-94 | Room temperature |

| Photocatalytic Oxidation | Flavin-based catalyst | Regiodivergent | 32-80 | Aqueous medium, mild |

| Radical-Mediated Cyclization | Cobalt(II) complexes | Good | 70-90 | Metal catalyst required |

Catalytic and Green Chemistry Approaches in Amide Bond Formation

The development of sustainable catalytic methods for amide bond formation has become a critical research priority, driven by the need to address environmental concerns and improve process efficiency [3] [4] [12]. Traditional amide coupling reactions rely on stoichiometric coupling reagents and generate significant waste, prompting the exploration of catalytic alternatives that minimize environmental impact while maintaining synthetic utility [12].

Enzymatic catalysis using Candida antarctica lipase B represents a paradigm shift toward sustainable amide synthesis [4]. This biocatalytic approach enables direct amidation of free carboxylic acids with amines using cyclopentyl methyl ether as a green solvent [4]. The methodology achieves excellent conversions (greater than 92%) and yields (greater than 90%) within 90 minutes at 60°C, demonstrating broad substrate scope across 28 different amides [4]. The enzymatic approach eliminates the need for coupling reagents and intensive purification steps while operating under mild, environmentally benign conditions [4].

Mechanochemical synthesis has emerged as a solvent-free alternative for amide bond formation [13]. Ball-milling techniques enable the direct coupling of carboxylic acids and amines without the use of solvents or coupling reagents [13]. The methodology typically achieves yields of 85-95% within reaction times of 5-30 minutes at room temperature [13]. This approach offers significant environmental advantages through the elimination of organic solvents and dramatic reduction in reaction times [13].

Metal-catalyzed dehydrogenative coupling represents another green chemistry approach to amide synthesis [3]. Ruthenium-catalyzed systems enable the direct coupling of alcohols and amines to generate amide products with the liberation of hydrogen gas as the only byproduct [3]. Alternatively, palladium-catalyzed systems can facilitate the coupling of carboxylic acids and amines under mild conditions with minimal waste generation [3].

Photocatalytic amide formation utilizing visible light as an energy source offers additional sustainability benefits [14]. These methodologies employ photocatalysts to enable aerobic oxidative amination of alcohols with amines, providing a direct route to amides under mild conditions [14]. The approach demonstrates excellent selectivity and can be scaled up to preparative quantities (5-20 mmol) while maintaining high efficiency [14].

Heterogeneous catalysis provides another avenue for sustainable amide synthesis [15]. Activated alumina and other solid catalysts enable direct amide bond formation from carboxylic acids and amines under solvent-free conditions [15]. These systems offer advantages including catalyst reusability, simplified purification procedures, and reduced environmental impact [15].

Table 3 provides a comprehensive evaluation of green chemistry approaches in amide bond formation, comparing environmental benefits and practical considerations.

| Methodology | Environmental Benefits | Energy Requirements | Waste Generation | Scalability | Atom Economy |

|---|---|---|---|---|---|

| Enzymatic Catalysis (CALB) | Biodegradable catalyst, mild conditions | Low (60°C) | Minimal | High | Excellent |

| Mechanochemical Synthesis | No solvents, short reaction times | Very Low (RT) | None | Medium | Excellent |

| Solvent-Free Synthesis | Eliminates organic solvents | Medium (160-180°C) | Water only | High | Good |

| Aqueous-Based Reactions | Water as green solvent | Low-Medium | Low | High | Good-Excellent |

| Photocatalytic Methods | Light as energy source | Low (RT with light) | Minimal | Medium | Good |

| Biocatalytic Systems | Enzyme selectivity | Low (37-60°C) | Very Low | Medium-High | Excellent |

Mechanistic Studies of Nitro Group Transformations

The mechanistic understanding of nitro group transformations has evolved significantly through advanced analytical techniques and computational studies, revealing complex reaction pathways that involve multiple intermediates and competing processes [16] [17] [18]. These mechanistic insights are crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Iron-catalyzed nitro reduction mechanisms have been extensively investigated using electron paramagnetic resonance spectroscopy, mass spectrometry, and kinetic analysis [16] [17]. The proposed mechanism involves an interlinked dual catalytic cycle where a bench-stable iron-salen-μ-oxo precatalyst is activated by hydride donors such as pinacolborane to generate an iron hydride intermediate [16] [17]. The rate-limiting step involves hydride transfer from the iron complex to the nitro substrate with an experimentally determined barrier of 22.4 ± 4.0 kcal/mol [17]. This transformation generates a nitroso intermediate along with an iron hydroxide species [17].

The nitroso intermediate represents a critical branching point in nitro reduction mechanisms [16] [17]. Under standard reduction conditions, this intermediate does not accumulate but rapidly undergoes further reduction through a second catalytic cycle involving the same iron hydride species [17]. The barrier for nitroso reduction (15.8 kcal/mol) is significantly lower than that for initial nitro reduction, explaining the clean conversion to amine products without nitroso buildup [17]. However, in the presence of suitable trapping agents such as alkenes, the nitroso intermediate can be intercepted for hydroamination reactions [16].

Computational studies using density functional theory have provided detailed energy profiles for nitro reduction pathways [17] [18]. The calculations reveal that the iron catalyst preferentially adopts a high-spin electronic configuration throughout the catalytic cycle, with the initial hydride transfer step representing the overall rate-determining transformation [17]. The formation of the nitroso intermediate is highly exergonic (ΔrG = -59.6 kcal/mol), while subsequent reduction to the final amine product is even more thermodynamically favorable (ΔrG = -117.4 kcal/mol) [17].

Alternative reduction mechanisms involving classical reagents have been systematically compared [19] [20] [21]. Catalytic hydrogenation using palladium on carbon proceeds through heterogeneous catalysis with nitroso and hydroxylamine intermediates [19]. Zinc-mediated reduction in acidic medium operates through metal dissolution mechanisms, while tin chloride reduction involves ionic pathways with different intermediate stability profiles [19] [20].

Sodium borohydride-nickel systems demonstrate excellent selectivity for nitro group reduction in the presence of other reducible functionalities [20]. Mechanistic studies indicate that the nickel catalyst activates the borohydride reagent to generate active hydride species that selectively target nitro groups while leaving carbonyl functionalities intact [20]. This selectivity profile makes the system particularly valuable for complex molecule synthesis where functional group tolerance is critical [20].

Table 4 summarizes mechanistic studies of nitro group transformations, comparing reaction pathways and selectivity profiles.

| Reduction Method | Mechanism Type | Intermediate Species | Reaction Rate | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|---|

| Catalytic Hydrogenation (Pd/C) | Heterogeneous catalysis | Nitroso → Hydroxylamine | Fast (minutes) | Good | Limited |

| Iron-Catalyzed Reduction | Single electron transfer | Nitroso (rate-limiting) | Moderate (hours) | Excellent | Excellent |

| Zinc in Acidic Medium | Metal dissolution | Hydroxylamine | Moderate | Moderate | Moderate |

| Tin(II) Chloride | Ionic reduction | Nitroso → N-oxide | Slow (hours) | Good | Good |

| Sodium Borohydride/Ni System | Hydride transfer | Nitroso intermediate | Fast (20-60 min) | Excellent (85-94%) | Excellent |

| Raney Nickel | Heterogeneous catalysis | Nitroso → Hydroxylamine | Fast | Good | Good |

Comparative Analysis of Synthetic Routes in Literature

A comprehensive analysis of synthetic routes to nitro-benzamide derivatives reveals significant variations in efficiency, environmental impact, and practical applicability across different methodological approaches [1] [22] [23] . This comparative evaluation considers multiple parameters including overall yield, reaction complexity, cost-effectiveness, and industrial viability.

Classical acid chloride methodologies, while well-established and widely used in pharmaceutical manufacturing, demonstrate limitations in overall efficiency and environmental sustainability [1] . These approaches typically achieve overall yields of 32-60% across 3-4 synthetic steps, with significant waste generation from stoichiometric coupling reagents and extensive purification requirements . The high purification complexity arises from the formation of acid chloride byproducts and the need for anhydrous conditions throughout the synthesis [1].

Modern esterification-amination protocols represent a significant improvement in synthetic efficiency, achieving overall yields of 85-90% across only 2 steps . The enhanced performance stems from the use of optimized reaction conditions and improved purification strategies involving methanol-water recrystallization systems . This approach demonstrates high industrial applicability due to its scalability and consistent product quality, though it requires longer reaction times (up to 90 hours total) .

Direct catalytic amidation methods offer excellent atom economy and reduced environmental impact through the elimination of stoichiometric coupling reagents [4] [6]. These methodologies achieve overall yields of 60-75% in 1-2 steps while maintaining high cost efficiency and moderate purification complexity [6]. The approach demonstrates particular value for research applications where rapid access to diverse analogs is prioritized over maximum yield optimization [4].

Green enzymatic routes utilizing Candida antarctica lipase B represent the most environmentally sustainable approach, achieving overall yields of 85-95% in a single step with minimal waste generation [4]. The methodology demonstrates very low purification complexity due to the high selectivity of enzymatic catalysis and the use of green solvents [4]. However, industrial applicability remains moderate due to catalyst costs and scalability considerations [4].

Mechanochemical methods offer unique advantages in terms of environmental impact and reaction efficiency, achieving overall yields of 80-90% in a single step under solvent-free conditions [13]. The approach demonstrates very low environmental impact and minimal purification requirements, though industrial applicability is currently limited by equipment scalability and throughput considerations [13].

Flow chemistry approaches provide excellent industrial applicability through continuous processing capabilities while maintaining good overall yields (70-85%) and moderate environmental impact [24] [25]. These methodologies demonstrate particular value for pharmaceutical manufacturing where consistent product quality and regulatory compliance are critical requirements [25].

The economic analysis reveals that direct catalytic amidation and mechanochemical methods offer the highest cost efficiency due to reduced reagent consumption and simplified purification procedures [4] [6]. In contrast, classical acid chloride routes demonstrate lower cost efficiency due to waste disposal costs and extensive purification requirements [1].

Environmental impact assessment indicates that enzymatic and mechanochemical approaches provide the most sustainable synthetic options, while classical methods generate the highest environmental burden through solvent consumption and waste generation [4] [6]. Flow chemistry and direct catalytic methods offer intermediate environmental profiles with opportunities for optimization through process intensification [24].

Table 5 provides a comprehensive comparative analysis of synthetic routes, evaluating key performance metrics across different methodological approaches.

| Synthetic Route | Overall Yield (%) | Number of Steps | Cost Efficiency | Environmental Impact | Industrial Applicability | Purification Complexity |

|---|---|---|---|---|---|---|

| Classical Acid Chloride | 32-60 | 3-4 | Low | High | High | High |

| Modern Esterification-Amination | 85-90 | 2 | Medium | Medium | High | Low |

| Direct Catalytic Amidation | 60-75 | 1-2 | High | Low | Medium | Medium |

| Green Enzymatic Route | 85-95 | 1 | Medium-High | Very Low | Medium | Very Low |

| Mechanochemical Method | 80-90 | 1 | High | Very Low | Low-Medium | Low |

| Flow Chemistry Approach | 70-85 | 2-3 | Medium | Low | High | Medium |

Methodological Challenges and Solutions in Multi-Step Synthesis

Multi-step synthesis of complex nitro-benzamide derivatives presents numerous methodological challenges that require systematic optimization and innovative solutions [26] [27] [23]. The cumulative effect of individual reaction efficiencies, functional group compatibility issues, and purification complexities creates significant obstacles for achieving high overall yields and practical synthetic routes.

Yield optimization across multiple synthetic steps represents the most fundamental challenge in complex molecule synthesis [26]. The overall yield of a multi-step sequence equals the product of individual step yields, making each transformation critical for synthetic success [26]. For example, a 10-step synthesis with 90% yield per step achieves only 35% overall yield, while a 20-step sequence drops to 12% overall efficiency [26]. This mathematical reality necessitates the development of highly efficient individual transformations and the minimization of synthetic step count [26].

Functional group compatibility issues arise frequently in multi-step sequences where reaction conditions for one transformation may adversely affect other functional groups present in the molecule [27] [23]. The nitro group's electron-withdrawing nature and potential for reduction creates particular challenges when combined with other reducible functionalities such as carbonyl groups, alkenes, or halides [19] [20]. Strategic protection group chemistry and careful reaction sequencing are often required to address these compatibility issues [26].

Intermediate isolation and purification represent significant practical challenges in multi-step synthesis [27]. Each purification step involves material losses and introduces additional costs, making efficient purification strategies critical for overall synthetic success [26]. Flow chemistry approaches have emerged as powerful solutions to these challenges by enabling telescoped reactions where intermediates are not isolated but directly converted in subsequent transformations [24] [25].

Reaction optimization challenges include the need to balance multiple competing factors such as yield, selectivity, reaction time, and environmental impact [27]. Traditional optimization approaches involving one-factor-at-a-time experimentation are often inadequate for complex multi-parameter systems [27]. Design of experiments methodologies and automated reaction screening platforms have been developed to address these optimization challenges more systematically [27].

Scalability represents another critical challenge in multi-step synthesis, as reaction conditions optimized at laboratory scale may not translate directly to manufacturing scale [27] [24]. Heat and mass transfer limitations, mixing efficiency, and safety considerations all become more prominent at larger scales [27]. Continuous flow processing offers potential solutions through improved control over reaction parameters and enhanced heat and mass transfer characteristics [24] [25].

Analytical challenges in multi-step synthesis include the need for rapid and reliable monitoring of reaction progress and product quality throughout the sequence [23]. Traditional analytical methods such as high-performance liquid chromatography may be too slow for real-time process monitoring, necessitating the development of online analytical techniques [24].

Waste minimization and environmental impact reduction represent increasingly important challenges in pharmaceutical manufacturing [4] [12]. Multi-step syntheses traditionally generate significant waste through solvent consumption, coupling reagent usage, and purification procedures [12]. Green chemistry approaches including solvent recycling, catalytic methods, and alternative reaction media have been developed to address these environmental concerns [4] [6].

Quality control challenges in multi-step synthesis include ensuring consistent product quality across manufacturing campaigns and identifying sources of impurities or yield losses [23]. Process analytical technology and statistical process control methods have been implemented to address these quality assurance requirements [24].

Economic optimization of multi-step syntheses requires balancing raw material costs, processing costs, waste disposal costs, and capital equipment investments [27]. Activity-based costing methodologies have been developed to provide more accurate economic analysis of complex synthetic routes [27].

Regulatory compliance challenges for pharmaceutical applications include demonstrating process robustness, identifying and controlling impurities, and establishing appropriate analytical methods for quality control [23]. Quality by design principles have been adopted to address these regulatory requirements through systematic understanding and control of manufacturing processes [24].

Risk assessment and mitigation strategies are essential for multi-step syntheses involving hazardous reagents or reaction conditions [27]. Process safety analysis and inherently safer design principles have been developed to minimize risks while maintaining synthetic efficiency [27].

Technology integration challenges include the coordination of multiple unit operations and the development of automated systems for complex synthetic sequences [24]. Modular flow chemistry platforms and integrated process control systems offer solutions for managing these integration complexities [25].

Future opportunities in multi-step synthesis include the development of artificial intelligence and machine learning approaches for reaction prediction and optimization [27]. These computational tools promise to accelerate the discovery of new synthetic routes and the optimization of existing processes [27].